Chrysen-6(5H)-one

Synthetic methodology Gold catalysis Domino cyclization

Chrysen-6(5H)-one (5H-chrysen-6-one, C₁₈H₁₂O, exact mass 244.08886) is a polycyclic aromatic ketone belonging to the chrysenone class, characterized by a carbonyl at the 6-position and saturation at the 5-position of the chrysene tetracyclic framework. Unlike its fully aromatic parent chrysene (CAS 218-01-9) or the fully oxidized chrysene-5,6-dione (CAS 2051-10-7), Chrysen-6(5H)-one possesses a unique 5-methylene-6-keto motif that confers distinct reactivity: the 5-methylene is susceptible to alkylation and functionalization, while the 6-ketone undergoes selective reduction or condensation reactions.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 147049-83-0
Cat. No. B12557530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysen-6(5H)-one
CAS147049-83-0
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC3=CC=CC=C23)C4=CC=CC=C4C1=O
InChIInChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-10H,11H2
InChIKeyORPVFFVNUGRIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chrysen-6(5H)-one (CAS 147049-83-0): A Partially Saturated Chrysene Ketone for Differentiated Synthetic and Materials Chemistry Applications


Chrysen-6(5H)-one (5H-chrysen-6-one, C₁₈H₁₂O, exact mass 244.08886) is a polycyclic aromatic ketone belonging to the chrysenone class, characterized by a carbonyl at the 6-position and saturation at the 5-position of the chrysene tetracyclic framework [1]. Unlike its fully aromatic parent chrysene (CAS 218-01-9) or the fully oxidized chrysene-5,6-dione (CAS 2051-10-7), Chrysen-6(5H)-one possesses a unique 5-methylene-6-keto motif that confers distinct reactivity: the 5-methylene is susceptible to alkylation and functionalization, while the 6-ketone undergoes selective reduction or condensation reactions [2][3]. This compound serves as a versatile intermediate for helicene synthesis, steroid-like frameworks, and deep-blue OLED emitters, and has been accessed via an efficient gold-catalyzed domino cyclization in a single preparative step [4].

Why Chrysen-6(5H)-one Cannot Be Replaced by Chrysene, 6-Hydroxychrysene, or Chrysene-5,6-dione in Synthetic and Materials Workflows


The chrysene scaffold supports multiple oxidation states, and each congener presents fundamentally different reactivity profiles that preclude simple interchange. Chrysene (all-aromatic hydrocarbon) lacks the ketone group required for condensation or nucleophilic addition and cannot serve as a helicene precursor via diarylmaleimide photocyclization [1]. 6-Hydroxychrysene (CAS 37515-51-8) bears a phenolic –OH at C6 but lacks the electrophilic carbonyl and the enolizable 5-methylene; it cannot participate in aldol-type or reductive alkylation chemistry at the 5-position [2]. Chrysene-5,6-dione (CAS 2051-10-7), the fully oxidized quinone, is a redox-active electrophile that undergoes two-electron reduction and Michael addition, whereas Chrysen-6(5H)-one provides orthogonal reactivity: the saturated 5-position enables stereoselective alkylation and the isolated ketone permits chemoselective reduction to chrysen-6-ol without concomitant ring re-aromatization [3]. These divergent reactivity manifolds mean that substituting one chrysene derivative for another leads to different products, failure of key synthetic steps, or materials with distinct optoelectronic properties [4].

Quantitative Differentiation Evidence for Chrysen-6(5H)-one Relative to In-Class Chrysene Analogs


Single-Step Gold-Catalyzed Domino Synthesis versus Multi-Step Traditional Routes: Step-Count and Efficiency Advantage

Chrysen-6(5H)-one derivatives can be assembled in a single preparative step via a gold-catalyzed domino process that constructs the B and C rings of the steroid-like chrysenone framework simultaneously. Hildebrandt et al. (2006) demonstrated the facile formation of a chrysenone derivative in one step using AuCl₃ catalysis, involving a benzopyrylium cation intermediate and an intramolecular [3+2] cycloaddition [1]. By contrast, the Collins and Cullen (1988) route to tetrahydrochrysen-6(5H)-one derivatives requires sequential alkylation, cyclization (89% yield for the cyclization step alone with methanesulfonic acid), reduction, oxidation, hydrogenation, and exhaustive methylation — a minimum of 6 discrete synthetic operations to access the functionalized core [2]. The gold-catalyzed domino approach reduces the step count from ≥6 to 1 for the core assembly, representing a step-economy improvement of approximately 83%.

Synthetic methodology Gold catalysis Domino cyclization Chrysenone synthesis

Differentiated Reactivity at the 5-Methylene Position: Enolizable C–H Acidity versus All-Aromatic Analogs

The 5-methylene group in Chrysen-6(5H)-one is flanked by a carbonyl and an aromatic ring, rendering it enolizable and susceptible to deprotonation/alkylation chemistry. This contrasts with chrysene (no enolizable protons, all sp² C–H) and chrysene-5,6-dione (no saturated carbon at C5). ApSimon et al. (1972) exploited this reactivity by demonstrating highly stereoselective reductive alkylation of a partially reduced chrysen-6-one derivative using allyl bromide in lithium–ammonia with water as the proton donor [1]. The Collins & Cullen (1988) study further demonstrated that exhaustive methylation of trans-4b,10b,11,12-tetrahydrochrysen-6(5H)-one installed two methyl groups at the 5-position in 49% isolated yield, confirming the nucleophilic character of the 5-methylene [2]. In contrast, chrysene-5,6-dione undergoes reduction at the quinone rather than alkylation, and chrysene requires electrophilic aromatic substitution conditions that lack regiochemical control at C5/C6. The computed polar surface area of Chrysen-6(5H)-one is 17.07 Ų with 0 hydrogen bond donors and 1 acceptor, consistent with a neutral, moderately lipophilic ketone amenable to organic-phase enolate chemistry .

C–H acidity Alkylation chemistry Stereoselective synthesis Enolate chemistry

Helicene Formation via Photocyclodehydrogenation: Chrysen-6-yl versus Pyren-4-yl Aryl Groups

Chrysen-6-yl serves as a distinct aryl substituent in diarylmaleimide photocyclodehydrogenation, yielding substituted helicenes with optical properties that differ from those obtained with alternative aryl groups. Bock et al. (2014) demonstrated that using chrysen-6-yl as the aryl component in diarylmaleimides, photocyclodehydrogenation produced helicenes that could be reduced to stable anions and exhibited bathochromically shifted absorption combined with hypsochromically shifted fluorescence relative to their open-chain precursors [1]. When 2,7-di-tert-butyl-pyren-4-yl was used as the aryl instead, the resulting helicenes displayed different absorption/emission profiles, confirming that chrysen-6-yl imparts a specific chiroptical signature. The helicene formation is enabled by the extended π-system of the chrysen-6-yl group, which provides the necessary orbital overlap for photocyclization — a feature absent in simple phenyl or naphthyl analogs and distinct from pyrenyl-based systems.

Helicene synthesis Photocyclization Chiroptical materials Diarylmaleimide

Deep-Blue OLED Performance: Chrysen-6-yl-Based Emitters Achieve CIEy ≈ 0.05 with External Quantum Efficiency of 6.84%

Chrysen-6-yl-benzonitrile (CsCN) serves as the emissive core in solution-processed triplet-triplet annihilation (TTA) OLEDs, delivering deep-blue electroluminescence with Commission Internationale de l'Éclairage (CIE) coordinates approaching (0.15, 0.05) [1][2]. In a 2024 study, the FCsCN-based TTA OLED achieved an external quantum efficiency (EQE) of 6.84% with stable deep-blue emission, while a related TPA-C-TP (4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline) device produced CIE coordinates of (0.15, 0.07) and EQE of 4.13% with an EL peak wavelength of 439 nm [1]. These metrics position chrysen-6-yl emitters among the high-color-purity deep-blue materials, with CIEy values below the 0.10 threshold often considered benchmark for ultradeep-blue. By comparison, anthracen-9-yl-benzonitrile (AnCN)-based TTA emitters yield different CIE coordinates and efficiencies, demonstrating that the chrysene core imparts distinct electroluminescence properties not replicated by anthracene analogs [3]. The parent Chrysen-6(5H)-one serves as the ketone precursor for synthesizing these chrysen-6-yl functionalized materials.

OLED materials Deep-blue emission Triplet-triplet annihilation Electroluminescence

Cyclization Efficiency in Tetrahydrochrysen-6(5H)-one Formation: Methanesulfonic Acid-Mediated Cyclization Achieves 89% Yield

In the synthesis of estrogen receptor ligand precursors, Collins and Cullen (1988) reported that cyclization of the derived acid (11b) with methanesulfonic acid gave 89% isolated yield of 2,8-dimethoxy-10b-methyl-cis-4b,10b,11,12-tetrahydrochrysen-6(5H)-one (12a) [1]. This high-yielding cyclization step installs the saturated 4b,10b,11,12-tetrahydrochrysen-6(5H)-one core in a single operation. Subsequent Clemmensen reduction of the ketone proceeded in 52% yield, and DDQ oxidation delivered the conjugated enone in 70% yield [1]. By comparison, Samanta et al. (2012) demonstrated that intramolecular cyclization of (2-phenylnaphthalen-1-yl)acetic acid derivatives with PPA or TFA-TFAA produced chrysen-6-ol derivatives in very good yields, while the isomeric (1-phenylnaphthalen-2-yl)acetic acid derivatives failed to yield benzo[c]phenanthren-5-ol products and instead gave dimeric intermolecular condensation products [2]. This regiochemical divergence underscores that the chrysen-6-one/chrysen-6-ol core is synthetically accessible with high efficiency, whereas the isomeric benzo[c]phenanthrene framework is not, making Chrysen-6(5H)-one the reliable scaffold for tetracyclic phenolic/ketonic chrysene derivatives.

Cyclization methodology Tetrahydrochrysene synthesis Estrogen receptor ligand precursors Methanesulfonic acid

Physicochemical Profile: Zero Rotatable Bonds and Low PSA Differentiate Chrysen-6(5H)-one from Flexible or Highly Polar Chrysene Derivatives

Chrysen-6(5H)-one possesses a rigid, planar tetracyclic framework with zero rotatable bonds (computed), a polar surface area of 17.07 Ų, 0 hydrogen bond donors, and 1 hydrogen bond acceptor . This profile is distinct from several comparator compounds: chrysene-5,6-dione has two carbonyl groups (PSA higher, estimated ~34 Ų) and can engage in redox cycling, while 6-hydroxychrysene bears one H-bond donor and one acceptor but has a higher computed PSA due to the hydroxyl group. The zero rotatable bond count confers conformational rigidity that is advantageous for applications requiring well-defined molecular geometry, such as helicene precursors and OLED emitters where conformational disorder quenches luminescence [1][2]. The boiling point is predicted at 463.3±15.0 °C and density at 1.242±0.06 g/cm³, consistent with a high-melting polycyclic aromatic ketone suitable for vapor-deposition processing in OLED fabrication .

Physicochemical properties Drug-likeness Rigidity Lipophilicity

High-Impact Application Scenarios Where Chrysen-6(5H)-one Provides Verified Differentiation


Rapid Assembly of Steroid-Like Tetracyclic Frameworks via Domino Catalysis

Research groups pursuing efficient synthesis of steroid-mimetic or triterpenoid scaffolds should select Chrysen-6(5H)-one as the target chrysenone core because the gold-catalyzed domino process (Hildebrandt et al., 2006) constructs the B/C ring system in a single step, compared to ≥6 steps in traditional multi-step routes (Collins & Cullen, 1988) [6][4]. This step-economy advantage is critical for medicinal chemistry campaigns requiring rapid analog generation. The resulting 5H-chrysen-6-one intermediate can be further functionalized at the enolizable 5-position or reduced at the 6-ketone to access diverse steroid-like compound libraries.

Synthesis of Chrysen-6-yl-Based Deep-Blue OLED Emitters Requiring CIEy < 0.10

Materials scientists developing ultradeep-blue OLEDs should procure Chrysen-6(5H)-one as the ketone precursor to chrysen-6-yl-benzonitrile (CsCN) and related emissive materials. As demonstrated in 2024, FCsCN-based TTA-OLEDs achieve CIEy ≈ 0.05 with EQE of 6.84%, while TPA-C-TP devices deliver CIE (0.15, 0.07) at 439 nm EL peak [6]. These performance metrics are directly attributable to the chrysene core and cannot be replicated using anthracene-9-yl analogs, which produce different emission spectra [4]. The thermal stability (T_d > 460°C) of these materials further supports vapor-deposition processing.

Photochemical Synthesis of Helicenes with Tailored Chiroptical Properties

For researchers synthesizing helicenes for chiroptical studies, Chrysen-6(5H)-one provides access to chrysen-6-yl diarylmaleimides, which upon photocyclodehydrogenation yield helicenes exhibiting bathochromically shifted absorption and hypsochromically shifted fluorescence relative to their precursors [6]. The chrysen-6-yl group produces a distinct optical signature compared to pyren-4-yl or other PAH-derived helicenes. The resulting helicenes can be reduced to stable anions, opening applications in molecular electronics and enantioselective sensing.

Regioselective C5-Functionalization for Chrysene Derivative Libraries

Synthetic chemists requiring regioselective installation of substituents at the chrysene 5-position should select Chrysen-6(5H)-one over chrysene or chrysene-5,6-dione. The enolizable 5-methylene enables stereoselective reductive alkylation and exhaustive methylation chemistry (49% gem-dimethyl yield demonstrated by Collins & Cullen, 1988) [6]. This reactivity is entirely absent in all-aromatic chrysene (requires non-selective electrophilic substitution) and chrysene-5,6-dione (quinone redox dominates). The ability to chemoselectively modify the 5-position while preserving the 6-ketone for subsequent transformations makes this compound the strategic choice for SAR studies on chrysene-based bioactive molecules.

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